2-(4-(溴甲基)苯基)噻唑

描述

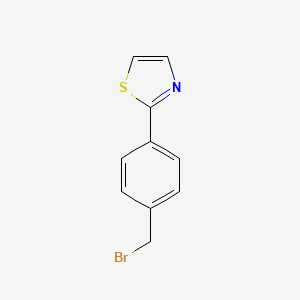

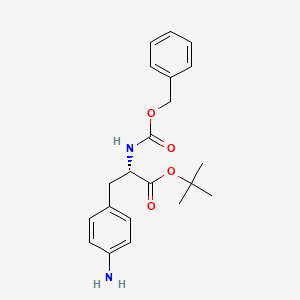

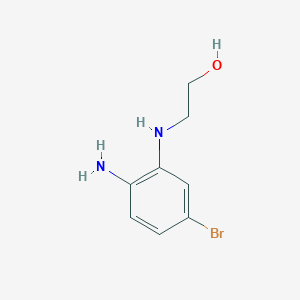

2-(4-(Bromomethyl)phenyl)thiazole, also known as BPT, is a hydrocarbon chemical compound derived from the thiazole group. A thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen in the ring . BPT is a pale-yellow solid at room temperature and is soluble in organic solvents such as dichloromethane and ethanol.

Synthesis Analysis

Thiazole compounds can be synthesized by various methods. For instance, 2-amino-4- (4-nitrophenyl thiazole) and 2-amino-4- (4-bromo phenyl thiazole) were synthesized by refluxing thiourea and 4-nitrophenyl bromide or with 4-bromophenyl bromide in absolute methanol . Another method involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with alpha-bromoaldehyde diethyl acetals or alpha-haloketones followed by hydrolysis of esters .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

The molecular weight of 2-(4-(Bromomethyl)phenyl)thiazole is 264.1 g/mol . It is a pale-yellow solid at room temperature and is soluble in organic solvents such as dichloromethane and ethanol.科学研究应用

钯催化的噻唑与芳基溴化物的直接芳基化:噻唑化合物(包括用溴甲基取代的化合物)可以使用钯催化有效地进行芳基化。该方法允许在噻唑环上的特定位置进行修饰,使其成为有机合成中一种有价值的技术 (Yokooji 等人,2003 年)。

噻唑衍生物的杀菌特性:噻唑衍生物,特别是那些含有溴的衍生物,已被研究其杀菌特性。溴衍生物的存在被认为可以增强这些特性,有助于开发非金属杀菌剂 (Mahapatra,1956 年)。

噻唑衍生物的抗癌和抗氧化活性:由涉及 2-氨基噻唑和 4-溴苯基溴的反应合成的新的咪唑噻唑衍生物显示出显着的抗癌和抗氧化活性。这些化合物已针对肾癌进行了测试,证明了其潜在的治疗应用 (Hussein 和 Al-lami,2022 年)。

分子改性以增强生物活性:已经探索了在特定条件(例如微波辐射)下对噻唑衍生物进行改性。这些改性旨在增强这些化合物的生物活性,包括解热、抗氧化和镇痛特性 (Khrustalev,2009 年)。

合成新型噻唑衍生物用于抗菌和抗癌应用:已经合成了各种噻唑衍生物,显示出作为抗炎、镇痛和抗溃疡剂的潜力。这些化合物还因其结合机制而受到研究,这可能对其治疗用途产生影响 (Gomha 等人,2017 年)。

使用噻唑衍生物的腐蚀抑制研究:噻唑化合物(包括具有溴苯基基团的化合物)已被评估其对铁表面的腐蚀抑制性能。包括密度泛函理论计算在内的理论研究支持了实验结果,突出了这些化合物在工业应用中的潜力 (Kaya 等人,2016 年)。

安全和危害

未来方向

Thiazole compounds have been an important heterocycle in the world of chemistry for many decades . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCPJOLWXGXZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Bromomethyl)phenyl)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)

![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)

![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)